

# The Discovery and Synthesis of SHR2415: A Novel ERK1/2 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

SHR2415 is a potent and selective inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development and proliferation of numerous cancers, making ERK1/2 a compelling therapeutic target.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of SHR2415, a novel pyrrole-fused urea scaffold inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

## Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway plays a crucial role in regulating cellular processes such as proliferation, survival, differentiation, and migration.[1] Oncogenic mutations in genes like RAS and RAF lead to constitutive activation of this pathway, promoting malignant transformation and tumor growth.[1] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical efficacy, the development of drug resistance, often through the reactivation of ERK, remains a significant challenge.[1] This has spurred the development of direct ERK1/2 inhibitors as a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. **SHR2415** emerged from a drug discovery program aimed at



identifying novel, potent, and selective ERK1/2 inhibitors with favorable pharmacokinetic profiles.[1]

### **Mechanism of Action**

**SHR2415** is a highly potent inhibitor of both ERK1 and ERK2.[3][4] It exerts its therapeutic effect by binding to these kinases and preventing their activation by MEK1 and MEK2.[1] This, in turn, blocks the downstream signaling cascade that promotes cancer cell proliferation and survival.[1] The inhibitory activity of **SHR2415** has been demonstrated in both biochemical and cellular assays.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **SHR2415**, demonstrating its potency and pharmacokinetic profile.

Table 1: Biochemical and Cellular Activity of SHR2415

Parameter	Value	Cell Line	Reference
ERK1 IC50	2.8 nM	-	[3][4]
ERK2 IC50	5.9 nM	-	[3][4]
Colo205 Cell Proliferation IC50	44.6 nM	Colo205	[3][4]
pRSK/tRSK IC50	223.6 nM	-	[1]

Table 2: In Vivo Efficacy of **SHR2415** in Colo205 Xenograft Model

Dose	Tumor Growth Inhibition (TGI)	Reference
25 mg/kg	112%	[1]
50 mg/kg	Efficacy plateau suggested	[1]

Table 3: Pharmacokinetic Profile of SHR2415



Species	Administration	Dose	Key Findings	Reference
Mouse	i.v.	1 mg/kg	Favorable PK profile, low clearance, good in vivo exposure	[3]
p.o.	2 mg/kg	Favorable PK profile, low clearance, good in vivo exposure	[3]	
Rat	i.v.	1 mg/kg	Favorable PK profile, low clearance, good in vivo exposure	[3]
p.o.	2 mg/kg	Favorable PK profile, low clearance, good in vivo exposure	[3]	
Dog	p.o.	2 mg/kg	Favorable PK profile, low clearance, good in vivo exposure	[3]

# Experimental Protocols Synthesis of SHR2415

The synthesis of **SHR2415** is a six-step process starting from a commercially available chiral alcohol.[1] The key steps involve the formation of a pyrrole-fused urea scaffold.[1]

### Detailed Methodologies:

• TBS Protection: The commercially available chiral alcohol (24) is protected with a tert-Butyldimethylsilyl (TBS) group.[1]



- Reductive Amination: The protected alcohol undergoes reductive amination with aldehyde 26 to yield compound 27.[1]
- Cyclization: Urea formation is achieved through cyclization under basic conditions to produce compound 28.[1]
- Miyaura Borylation: Compound 28 is subjected to Miyaura borylation to provide the boronic ester (29).[1]
- Suzuki Coupling: The boronic ester (29) is coupled with intermediate 30 to deliver compound 31.[1]
- Deprotection: The final step involves the removal of the TBS protecting group under acidic conditions to yield SHR2415.[1]

## **ERK1/2 Inhibition Assay (Biochemical)**

The biochemical potency of **SHR2415** against ERK1 and ERK2 was determined using a kinase inhibition assay. While the specific protocol for **SHR2415** is not detailed in the provided search results, a general methodology for such an assay would involve:

- Reagents: Recombinant human ERK1 and ERK2 enzymes, a suitable substrate (e.g., myelin basic protein), ATP, and a detection reagent.
- Procedure:
  - **SHR2415** is serially diluted to various concentrations.
  - The inhibitor is pre-incubated with the ERK enzyme.
  - The kinase reaction is initiated by the addition of ATP and the substrate.
  - The reaction is allowed to proceed for a defined period at a specific temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).



 IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

## **Cell Proliferation Assay (Colo205)**

The anti-proliferative activity of **SHR2415** was assessed in the Colo205 human colorectal cancer cell line.[1] A typical protocol for a cell proliferation assay is as follows:

- Cell Culture: Colo205 cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Procedure:
  - Cells are seeded into 96-well plates and allowed to adhere overnight.
  - The cells are then treated with various concentrations of SHR2415.
  - After a specified incubation period (e.g., 72 hours), a reagent to measure cell viability (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.
  - The signal, which is proportional to the number of viable cells, is measured using a plate reader.
  - IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

## In Vivo Efficacy Study (Colo205 Xenograft Model)

The in vivo anti-tumor efficacy of **SHR2415** was evaluated in a mouse xenograft model using the Colo205 cell line.[1]

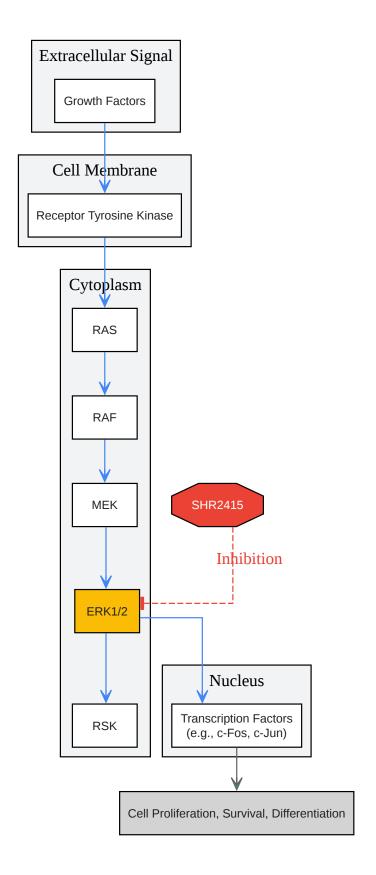
- Animal Model: Balb/c mice are used for this study.[1]
- Procedure:
  - Colo205 cells are subcutaneously implanted into the mice.
  - Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.



- SHR2415 is administered orally once daily at doses of 25 and 50 mg/kg for a specified duration (e.g., 14 days).[1][3]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, the tumors are excised and weighed.
- Tumor Growth Inhibition (TGI) is calculated to assess the efficacy of the treatment.

# Visualizations Signaling Pathway





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Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of **SHR2415** on ERK1/2.

## **Synthesis Workflow**

Caption: Key steps in the multi-step synthesis of SHR2415.

### **Preclinical Evaluation Workflow**

Caption: The preclinical evaluation workflow for SHR2415.

## Conclusion

**SHR2415** is a novel, potent, and selective ERK1/2 inhibitor with a promising preclinical profile. [1] Its demonstrated activity in both in vitro and in vivo models suggests its potential as a therapeutic agent for cancers driven by the MAPK pathway.[1] The favorable pharmacokinetic properties of **SHR2415** across multiple species further support its development.[1][3] Further preclinical studies, including evaluation in additional cancer cell lines and in combination with other MAPK inhibitors, are warranted to fully elucidate its therapeutic potential.[1] As of the current information, there is no publicly available data on the clinical trial status of **SHR2415**.

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